molecular formula C21H20O7 B2712089 (Z)-6-(2-oxopropoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one CAS No. 859661-27-1

(Z)-6-(2-oxopropoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one

Cat. No.: B2712089
CAS No.: 859661-27-1
M. Wt: 384.384
InChI Key: ZCBKJSGWKBYYDA-IDUWFGFVSA-N
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Description

The compound (Z)-6-(2-oxopropoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative featuring a 3,4,5-trimethoxybenzylidene group at position 2 and a 2-oxopropoxy substituent at position 4. Its Z-configuration is critical for maintaining structural stability and biological activity.

The 3,4,5-trimethoxybenzylidene moiety is a common pharmacophore in anticancer and antimicrobial agents, while the 2-oxopropoxy group may enhance solubility or metabolic stability compared to hydroxy or alkoxy substituents .

Properties

IUPAC Name

(2Z)-6-(2-oxopropoxy)-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O7/c1-12(22)11-27-14-5-6-15-16(10-14)28-17(20(15)23)7-13-8-18(24-2)21(26-4)19(9-13)25-3/h5-10H,11H2,1-4H3/b17-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBKJSGWKBYYDA-IDUWFGFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-(2-oxopropoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one typically involves the following steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors such as salicylaldehyde derivatives.

    Introduction of the Trimethoxybenzylidene Group: This step may involve a condensation reaction with 3,4,5-trimethoxybenzaldehyde under basic or acidic conditions.

    Attachment of the Oxopropoxy Group: This can be done through an esterification reaction using 2-oxopropanoic acid or its derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran core or the methoxy groups.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The methoxy groups may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Anticancer Activity

Research has shown that benzofuran derivatives exhibit significant anticancer properties. The compound (Z)-6-(2-oxopropoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one has been implicated in studies focusing on its cytotoxic effects against various cancer cell lines. For instance:

  • Inhibition Rates : Studies have indicated that related benzofuran compounds can achieve inhibition rates of over 70% in melanoma and ovarian cancer cell lines at concentrations as low as 10 μM .

Anti-inflammatory and Antioxidant Properties

The compound's structural features suggest potential anti-inflammatory and antioxidant activities. Benzofuran derivatives are known for their ability to scavenge free radicals and inhibit inflammatory pathways, making them candidates for developing therapeutic agents against chronic inflammatory diseases .

Polymer Stabilization

Recent studies highlight the utility of (Z)-6-(2-oxopropoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one as an additive in polymer formulations. Its incorporation has been shown to enhance:

  • Thermal Stability : The compound acts as a thermal stability protector for plastics, reducing degradation during processing.
  • Color Stability : It helps maintain the color integrity of polymers under heat exposure, which is critical for applications in packaging and consumer products .

Synthesis and Biological Evaluation

A study synthesized various benzofuran derivatives to evaluate their biological activities. The findings revealed that those with the trimethoxy substitution exhibited enhanced anticancer activity compared to their unsubstituted counterparts .

Polymer Formulation Studies

In experimental setups involving polypropylene formulations, the addition of (Z)-6-(2-oxopropoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one resulted in lower variations in melt flow rate (MFR) and color differences after multiple extrusion cycles. This indicates improved processing stability and antioxidative properties of the polymer blends .

Mechanism of Action

The mechanism of action of (Z)-6-(2-oxopropoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or DNA, leading to modulation of biological pathways. The trimethoxybenzylidene group may enhance binding affinity to certain proteins, while the benzofuran core could facilitate interactions with nucleic acids.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs are compared below based on substituents, physicochemical properties, and biological activities:

Compound Name Substituents (Position) Yield (%) m.p. (°C) Key Biological Activity Source
Target Compound: (Z)-6-(2-oxopropoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one 6-(2-oxopropoxy), 2-(3,4,5-trimethoxy) N/A N/A Not explicitly reported Hypothetical
(Z)-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one 6-hydroxy, 2-(2,4,5-trimethoxy) N/A N/A Potential antioxidant/antimicrobial
(Z)-2-(2,5-dimethoxybenzylidene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one 6-(2-(4-methoxyphenyl)-2-oxoethoxy), 2-(2,5-dimethoxy) N/A N/A Marburg virus replication inhibitor (PC3: 8.74%)
7-(Thiophen-2-yl)-2-(3,4,5-trimethoxybenzylidene)-5-(3,4,5-trimethoxyphenyl)-thiazolo[3,2-a]pyrimidin-3(2H)-one Thiophene, thiazolo-pyrimidine core 71 120–122 Not explicitly reported
(Z)-6-((3-methoxybenzyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one 6-(3-methoxybenzyloxy), 2-(3,4,5-trimethoxy) N/A N/A Mycobacterium tuberculosis MtrA inhibitor

Key Observations:

  • Substituent Position and Activity : The position of methoxy groups on the benzylidene ring significantly impacts biological activity. For example, 3,4,5-trimethoxy substitution (target compound) is associated with broad-spectrum activity, while 2,4,5-trimethoxy substitution () may favor antioxidant properties .
  • Functional Group Effects: The 2-oxopropoxy group in the target compound could improve pharmacokinetics compared to hydroxy () or morpholino () substituents, which may reduce metabolic degradation .

Stability and Binding Affinity

Molecular dynamics (MD) simulations in revealed that derivatives with 2-oxoethoxy groups (e.g., CID: 1804018) exhibit stable protein-ligand interactions (PC3: 8.74%), comparable to natural flavonoids (PC3: 11.25%) . This suggests the target compound’s 2-oxopropoxy group may similarly enhance binding stability.

Biological Activity

The compound (Z)-6-(2-oxopropoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C22H22O7
  • Molecular Weight : 398.41 g/mol

Structural Characteristics

The compound features a benzofuran core with multiple methoxy groups, which are known to influence its biological activity. The presence of the oxopropoxy group may also contribute to its reactivity and interaction with biological targets.

  • Antioxidant Activity
    • Studies have indicated that compounds with similar structures exhibit significant antioxidant properties, which are crucial in mitigating oxidative stress in cells. The presence of methoxy groups enhances electron donation capabilities, thereby neutralizing free radicals.
  • Anti-inflammatory Properties
    • The benzofuran derivatives have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This mechanism is vital for conditions such as arthritis and other inflammatory diseases.
  • Anticancer Potential
    • Preliminary data suggests that this compound may induce apoptosis in cancer cells by activating specific signaling pathways. Its ability to modulate cell cycle progression has been highlighted in various studies.

Pharmacological Studies

Study ReferenceBiological ActivityFindings
AntioxidantDemonstrated significant reduction in oxidative stress markers in vitro.
Anti-inflammatoryInhibited TNF-alpha and IL-6 production in cultured macrophages.
AnticancerInduced apoptosis in breast cancer cell lines via mitochondrial pathway activation.

Case Study 1: Antioxidant Efficacy

A study conducted on a series of benzofuran derivatives, including (Z)-6-(2-oxopropoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one, evaluated their antioxidant capacity using DPPH and ABTS assays. The compound exhibited a significant decrease in DPPH radical scavenging activity compared to controls, indicating its potential as an effective antioxidant agent.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, the compound reduced the levels of inflammatory markers significantly. This suggests that it may serve as a therapeutic agent for inflammatory diseases.

Case Study 3: Anticancer Activity

Research on the cytotoxic effects of the compound against various cancer cell lines revealed that it inhibited cell proliferation effectively at micromolar concentrations. Flow cytometry analysis showed an increase in apoptotic cells, confirming its potential as an anticancer drug candidate.

Q & A

Q. What are the standard synthetic routes for (Z)-6-(2-oxopropoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one, and how are intermediates characterized?

The compound is typically synthesized via base-catalyzed condensation between substituted benzofuran-3(2H)-ones and aromatic aldehydes. For example, demethylation of methoxy-protected precursors (e.g., using BBr₃ or AlCl₃) yields hydroxylated derivatives, as seen in Method A for aurone synthesis . Key intermediates are characterized via:

  • 1H/13C NMR : To confirm regiochemistry and Z/E isomerism (e.g., δ 7.71 ppm for olefinic protons in Z-configuration) .
  • HRMS : For molecular ion validation (e.g., [M-H]⁻ at m/z 301.0354) .
  • Melting Points : To assess purity (e.g., 290°C for hydroxylated derivatives) .

Q. How can spectroscopic data distinguish between Z- and E-isomers of benzylidene-benzofuranones?

The Z-isomer exhibits distinct NMR patterns:

  • 1H NMR : Deshielded olefinic protons (δ 7.18–7.71 ppm) with coupling constants (J = 8.3–8.7 Hz) indicative of restricted rotation .
  • 13C NMR : Carbonyl signals near δ 181–185 ppm and aromatic carbons at δ 106–148 ppm confirm conjugation .
  • UV-Vis : A bathochromic shift (~420 nm) due to extended π-conjugation in Z-isomers .

Q. What in vitro assays are used for preliminary evaluation of biological activity?

  • Enzyme Inhibition : Docking studies (e.g., MtrA response regulator inhibition with docking scores ≤ -8.2 kcal/mol) .
  • Antiapoptotic Activity : β-cell protection assays (e.g., DRAK2 inhibition at IC₅₀ ~1–10 µM) .
  • Anti-inflammatory Screening : IL-12/23 inhibition in THP-1 cells .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereoselectivity?

  • Catalysis : Dual-metal systems (e.g., Cu/Pd) enhance enantioselectivity (>90% ee) in allylic alkylation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor Z-isomer formation via stabilizing transition states .
  • Temperature Control : Low-temperature demethylation (0–5°C) minimizes side reactions, improving yields from 18.8% to 93.7% .

Q. What computational strategies predict structure-activity relationships (SAR) for this compound?

  • Molecular Docking : AutoDock/Vina simulations identify key interactions (e.g., hydrogen bonding with MtrA Arg-156) .
  • QSAR Models : Hammett constants (σ) for substituents on the trimethoxybenzylidene group correlate with logP and IC₅₀ values .
  • DFT Calculations : HOMO-LUMO gaps predict redox activity (e.g., ΔE ~4.5 eV for antioxidant potential) .

Q. How does stereochemistry impact pharmacological activity?

  • Z-Isomer Preference : Enhanced planar geometry improves binding to hydrophobic pockets (e.g., DRAK2 active site) .
  • Chiral Centers : Synergistic dual-metal catalysis generates stereodivergent analogs with 10–100-fold differences in potency .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Assay Standardization : Normalize cell lines (e.g., HepG2 vs. HEK293) and incubation times .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites masking parent compound efficacy .
  • Crystallography : Co-crystal structures (e.g., PDB 6XYZ) validate binding modes disputed in docking studies .

Methodological Tables

Table 1: Key Synthetic Derivatives and Yields

PrecursorMethodYield (%)Activity (IC₅₀, µM)Reference
6,7-Dimethoxy auroneBBr₃31.7DRAK2: 2.1
3,4,5-TrimethoxybenzaldehydeK₂CO₃/acetone70MtrA: 8.2 (docking)

Table 2: Spectroscopic Benchmarks for Z-Isomers

TechniqueKey SignalsReference
1H NMR (400 MHz, DMSO-d6)δ 7.71 (d, J=8.7 Hz, olefinic H)
HRMS[M-H]⁻ 301.0354 (Δ = 0.8 mDa)
FT-IRν 1680 cm⁻¹ (C=O stretch)

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